N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
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Description
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H13N5O3 and its molecular weight is 371.356. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Properties
Research has explored the synthesis and properties of compounds with structural similarities to N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide. For instance, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline through the coupling of quinoline-6-amine with furan-2-carbonyl chloride and subsequent reactions showcases the chemical versatility and reactivity of quinoline and furan derivatives (El’chaninov & Aleksandrov, 2017). This work underlines the foundational methodologies for synthesizing complex heterocyclic compounds, which could be adapted for the synthesis of this compound.
Catalytic and Photocatalytic Applications
In the realm of catalysis, novel complexes have been developed utilizing quinoline–imidazole–monoamide ligands, demonstrating applications in electrochemical, photocatalytic, and magnetic properties. Such complexes show potential in the reduction and oxidation processes of various inorganic and organic substances, highlighting the functional versatility of quinoline and imidazole derivatives in catalysis and photocatalysis (Li et al., 2020).
Antimicrobial and Antitubercular Activities
The search for novel antimicrobial and antitubercular agents has led to the exploration of quinoline derivatives, where novel hexahydro-2H-pyrano[3,2-c]quinoline analogs derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole showed promising in vitro antimycobacterial activity against Mycobacterium tuberculosis (Kantevari et al., 2011). This indicates the potential for similar structures, such as this compound, to serve as templates for the development of new antimicrobial compounds.
Environmental and Green Chemistry
The application of furan-2-carbaldehydes as C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage showcases the potential of using biomass-derived chemicals for green chemistry applications. This method highlights the environmental benefits of utilizing renewable resources and minimizing protective group strategies in the synthesis of complex molecules (Yu et al., 2018).
Properties
IUPAC Name |
5-(furan-2-yl)-N-(2-imidazol-1-ylquinolin-8-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O3/c26-20(15-11-17(28-24-15)16-5-2-10-27-16)22-14-4-1-3-13-6-7-18(23-19(13)14)25-9-8-21-12-25/h1-12H,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDBAZHNAZQJEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=NOC(=C3)C4=CC=CO4)N=C(C=C2)N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.